molecular formula C9H18O3 B009231 2-ethyl-2-(hydroxymethyl)hexanoic Acid CAS No. 101051-51-8

2-ethyl-2-(hydroxymethyl)hexanoic Acid

Cat. No. B009231
M. Wt: 174.24 g/mol
InChI Key: GOYVCPYTLIOSLQ-UHFFFAOYSA-N
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Patent
US07268253B2

Procedure details

113 ml (0.305 mol) of n-butyllithium (2.7 M in heptane) are added dropwise at 0° C. to a solution of 46 ml of dissopropylamine (0.327 mol) in 320 ml of THF and the mixture is stirred at 0° C. for 30 min (Solution 1). 40 g (0.277 mol) of 2-ethylhexanoic acid are added dropwise at 25° C. to a suspension of 7 g of NaH 95% (0.277 mol) in 320 ml of THF within approx. 15 min, and the reaction mixture is stirred at 50° C. for 30 min (Solution 2). Solution 1 is added at 0° C. to Solution 2 and subsequently heated to 50° C. for 1.5 h. The clear solution is cooled to −20° C. and admixed with 25 g (0.833 mol) of paraformaldehyde. After 10 min, the mixture is stirred at RT for 18 h. The mixture is admixed with saturated aqueous solution of ammonium chloride and adjusted to pH=1-2 with 6N HCl. The organic phase is removed, the aqueous phase is re-extracted once with MTBE and the combined organic phases are concentrated on a rotary evaporator. The yield of pure product is 70% (GC).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step Two
Name
Quantity
320 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
7 g
Type
reactant
Reaction Step Four
Name
Quantity
320 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
25 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH2:6]([CH:8]([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([OH:11])=[O:10])[CH3:7].[H-].[Na+].[CH2:18]=[O:19].[Cl-].[NH4+].Cl>C1COCC1>[CH2:6]([C:8]([CH2:18][OH:19])([CH2:12][CH2:13][CH2:14][CH3:15])[C:9]([OH:11])=[O:10])[CH3:7] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
113 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
320 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
40 g
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Name
Quantity
7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
320 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Solution 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Solution 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
25 g
Type
reactant
Smiles
C=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The clear solution is cooled to −20° C.
CUSTOM
Type
CUSTOM
Details
The organic phase is removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is re-extracted once with MTBE
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phases are concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)C(C(=O)O)(CCCC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.